Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 352446-23-2
VCID: VC2619900
InChI: InChI=1S/C8H9ClN6O3/c1-2-17-8(16)5-4(3-9)15(14-11-5)7-6(10)12-18-13-7/h2-3H2,1H3,(H2,10,12)
SMILES: CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CCl
Molecular Formula: C8H9ClN6O3
Molecular Weight: 272.65 g/mol

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 352446-23-2

Cat. No.: VC2619900

Molecular Formula: C8H9ClN6O3

Molecular Weight: 272.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate - 352446-23-2

Specification

CAS No. 352446-23-2
Molecular Formula C8H9ClN6O3
Molecular Weight 272.65 g/mol
IUPAC Name ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)triazole-4-carboxylate
Standard InChI InChI=1S/C8H9ClN6O3/c1-2-17-8(16)5-4(3-9)15(14-11-5)7-6(10)12-18-13-7/h2-3H2,1H3,(H2,10,12)
Standard InChI Key QGQVCNGRDXLGAV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CCl
Canonical SMILES CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CCl

Introduction

Structure and Chemical Properties

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate is characterized by a complex molecular structure combining multiple heterocyclic systems. The compound has a molecular formula of C8H9ClN6O3 and a molecular weight of 272.65 g/mol . At its core, the molecule features a 1,2,3-triazole ring connected to a 1,2,5-oxadiazole (furazan) system, with several functional groups attached at strategic positions. The 1,2,3-triazole ring bears an ethyl carboxylate group at the C4 position and a chloromethyl substituent at the C5 position, while the 1,2,5-oxadiazole component carries an amino group at its C4 position, connected to the triazole at the N1 position.

The physical properties of this compound include a melting point of 125-126°C when recrystallized from ethanol, indicating moderate thermal stability . Additional predicted properties include a boiling point of approximately 532.1±60.0°C, a density of about 1.82±0.1 g/cm³, and a pKa value of approximately -1.92±0.47 . These properties significantly influence the compound's behavior in various chemical and biological systems, particularly its solubility profile and reactivity patterns. The compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and acetonitrile due to its polar functional groups, while its solubility in water is expected to be limited because of the hydrophobic ethyl and chloromethyl moieties.

Synthesis Methodologies

A commonly employed synthetic approach utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry." This methodology has revolutionized heterocyclic synthesis due to its reliability, mild conditions, and high selectivity. In the context of our target compound, this approach might involve the reaction of an azide-functionalized aminofurazan derivative with a suitable alkyne bearing the ethyl carboxylate functionality, followed by chloromethylation of the resulting triazole at the C5 position. The CuAAC reaction typically proceeds under mild conditions, using copper(I) catalysts in aqueous or organic solvents, and generally provides excellent yields and regioselectivity.

Alternative synthetic routes might involve the initial preparation of Ethyl 5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate, followed by N-alkylation using an appropriate 4-amino-1,2,5-oxadiazole derivative. This approach would require careful control of the N-alkylation step to ensure selective reaction at the desired nitrogen atom of the triazole ring. The chloromethyl group could be introduced either during the formation of the triazole ring or through subsequent chloromethylation of a methyl-substituted precursor, depending on the specific synthetic strategy employed.

Key Reaction Intermediates and Conditions

The synthesis of the oxadiazole portion of the molecule typically involves diazotization reactions of appropriate amino compounds, followed by cyclization under controlled conditions. This step requires careful temperature management due to the potential instability of diazonium intermediates. The formation of the 1,2,3-triazole ring generally employs cycloaddition chemistry, with azide-alkyne cycloadditions being particularly valuable for constructing the desired regioisomer with appropriate substitution patterns. These reactions often benefit from copper catalysis, which dramatically enhances both reaction rate and regioselectivity.

Applications in Chemical Research

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate serves as a versatile building block in chemical synthesis, with applications spanning multiple research domains. The compound's utility stems primarily from its reactive chloromethyl group, which provides a convenient handle for further functionalization through nucleophilic substitution reactions. This reactivity enables the preparation of diverse compound libraries, where the chloromethyl group is replaced by various nucleophiles including amines, thiols, alcohols, and heterocyclic compounds. Such libraries are valuable in structure-activity relationship studies, allowing researchers to systematically explore the impact of structural modifications on physical properties and biological activities.

In proteomics research, the compound has found applications likely due to its potential for selective labeling of proteins. The chloromethyl group can react with nucleophilic amino acid residues (such as cysteine) in proteins, enabling covalent modification and potential tagging for analytical purposes. This property makes the compound useful in chemical biology approaches for studying protein structure and function. Additionally, the 1,2,3-triazole core represents a stable linkage with favorable pharmacokinetic properties, contributing to the compound's utility in constructing biologically relevant molecules.

As a model compound containing the 1,2,3-triazole functionality, Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate contributes to the development and understanding of click chemistry methodologies. The triazole ring, formed through azide-alkyne cycloaddition reactions, exemplifies the utility of click chemistry in creating complex heterocyclic structures efficiently. Researchers can use this compound and its derivatives to explore reaction conditions, catalyst systems, and structural requirements for successful click chemistry applications, furthering the development of this important synthetic approach.

Structure-Activity Relationships

The structure of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate contains several modifiable positions that can influence its chemical reactivity and potential biological activity. Understanding these structure-activity relationships (SAR) is crucial for rational design of derivatives with enhanced properties or targeted activities. The most prominent modification site is the chloromethyl group at the C5 position of the triazole ring, which can be replaced with various functionalities to alter the compound's reactivity profile and biological interactions. Substitution of the chlorine with other leaving groups (e.g., bromine, iodine) would change the reactivity in nucleophilic substitution reactions, while replacement with less reactive groups (e.g., alkyl, aryl) would enhance stability but reduce chemical versatility.

A comparison of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate with structurally related compounds provides valuable insights into potential structure-activity relationships. The following table summarizes key structural features and properties of several related compounds:

CompoundR-Group at C5 of TriazoleMolecular FormulaMolecular Weight (g/mol)Key Feature
Chloromethyl derivative-CH₂ClC8H9ClN6O3272.65Reactive site for nucleophilic substitution
Thiocyanatomethyl derivative-CH₂SCNC9H9N7O3S295.28Alternative reactive functionality
Phenyl derivative-PhC13H12N6O3300.27Enhanced lipophilicity, π-π interactions
Piperidinylmethyl derivative-CH₂N(C5H10)C13H19N7O3321.34Basic nitrogen, increased flexibility
Carbamoylphenylamino derivative-CH₂NH-C6H4-CONH₂C15H16N8O4372.34Additional hydrogen bonding capabilities

Future Research Directions

The unique structure and reactive functionality of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate present numerous opportunities for future research across multiple disciplines. In medicinal chemistry, systematic exploration of structure-activity relationships through the synthesis and biological evaluation of derivative libraries would provide valuable insights into the potential therapeutic applications of this chemical scaffold. The chloromethyl group offers a convenient handle for introducing diverse functionalities, enabling the creation of focused compound collections with carefully modulated properties. These libraries could be screened against various biological targets, including bacterial strains, cancer cell lines, and specific enzymes, to identify promising lead compounds for further development.

Synthetic methodology research represents another promising direction, focusing on developing more efficient and sustainable approaches to preparing this compound and its derivatives. Current synthetic routes likely involve multiple steps and potentially harsh conditions, presenting opportunities for improvement through the application of green chemistry principles. Research into catalytic methods, flow chemistry approaches, and environmentally benign solvents could lead to more efficient production processes with reduced environmental impact. Additionally, exploring one-pot synthetic strategies that minimize isolation of intermediates would enhance practical accessibility and potentially reduce production costs.

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